Ethyl 3,5,5-trimethylhexanoate
CAS No.: 67707-75-9
Cat. No.: VC3790186
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67707-75-9 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | ethyl 3,5,5-trimethylhexanoate |
| Standard InChI | InChI=1S/C11H22O2/c1-6-13-10(12)7-9(2)8-11(3,4)5/h9H,6-8H2,1-5H3 |
| Standard InChI Key | NMZMQQBBZRGLPJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C)CC(C)(C)C |
| Canonical SMILES | CCOC(=O)CC(C)CC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 3,5,5-trimethylhexanoate is systematically named as the ethyl ester of 3,5,5-trimethylhexanoic acid. Its structural attributes are critical to understanding its reactivity and applications:
Molecular Formula and Weight
Structural Representation
The compound features a central ester group () flanked by a branched alkyl chain. The SMILES notation () and InChIKey () highlight its branched topology, with methyl groups at positions 3, 5, and 5 on the hexanoate backbone .
Table 1: Key Identifiers of Ethyl 3,5,5-Trimethylhexanoate
| Property | Value | Source |
|---|---|---|
| CAS RN | 67707-75-9 | |
| EC Number | 266-959-4 | |
| Density (20°C) | 0.86 g/cm³ | |
| Boiling Point | 204.3°C at 101.325 kPa | |
| LogP (21.6°C) | 4.59 |
Physicochemical Properties
The compound’s physical and chemical properties are influenced by its branched structure, which reduces crystallinity and enhances solubility in nonpolar matrices.
Thermal and Solubility Profiles
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Boiling point: 204.3°C at atmospheric pressure, necessitating vacuum distillation for purification .
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Density: 0.86 g/cm³ at 20°C, lower than linear esters due to inefficient molecular packing .
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Vapor pressure: 68.5 Pa at 25°C, indicating low volatility under ambient conditions .
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Solubility: Miscible with organic solvents (e.g., hexane, ethyl acetate) but poorly soluble in water (700 mg/L at 20°C) .
Spectroscopic Characteristics
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IR spectroscopy: Peaks at ~1730 cm (ester C=O stretch) and 1150–1250 cm (C-O ester bond) confirm functional group identity .
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NMR: NMR signals at δ 4.0 ppm (ester-linked CH) and δ 1.2–1.6 ppm (methyl branches) provide structural verification .
Synthesis and Production
Esterification Reaction
The primary synthesis route involves acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with ethanol:
Industrial-Scale Optimization
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Continuous flow reactors: Enhance reaction efficiency and scalability .
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Purification: Distillation under reduced pressure (10–20 mmHg) isolates the ester from unreacted acid and alcohol .
Applications and Uses
Fragrance Industry
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Odor profile: Fruity, green apple, and floral notes make it valuable in perfumes and flavorants .
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Usage concentration: Typically 0.1–1.0% in consumer products to avoid olfactory fatigue .
Industrial Chemistry
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Plasticizers: Improves flexibility in polymers by reducing glass transition temperatures .
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Lubricant additives: Enhances thermal stability in high-temperature applications .
Analytical Chemistry
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HPLC analysis: Separated using a reverse-phase C18 column with acetonitrile/water mobile phases (detection at 210 nm) .
Toxicological and Environmental Profile
Human Health Considerations
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Genotoxicity: Negative in Ames test (up to 5000 µg/plate) and BlueScreen assay .
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Repeated dose toxicity: Read-across data from ethyl 2-methylbutyrate suggest a NOAEL of 1000 mg/kg/day, yielding a margin of exposure (MOE) >192,000 at current use levels .
Ecotoxicology
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Aquatic toxicity: 48-h EC for Daphnia magna = 0.729 mg/L, classifying it as hazardous to aquatic life .
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Biodegradation: 13% degradation over 28 days (OECD 301F), indicating low environmental persistence .
Table 2: Environmental Risk Assessment
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